![molecular formula C19H28N2O2 B14249398 Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl- CAS No. 390381-12-1](/img/structure/B14249398.png)
Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-: is a compound belonging to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is structurally characterized by the presence of a pentanamide group attached to an indole moiety, which is further substituted with a methoxy group and a propyl chain. The indole nucleus is known for its biological activity and is a core structure in many pharmacologically active compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of indole derivatives, including Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-, typically involves several steps. One common method starts with the preparation of the indole nucleus, which can be achieved through Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst . The methoxy group can be introduced via methylation reactions using reagents like methyl iodide. The propyl chain can be added through alkylation reactions.
Industrial Production Methods: Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions: Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl- undergoes various chemical reactions, including:
Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Halogens (chlorine, bromine), nitric acid, sulfuric acid.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Aplicaciones Científicas De Investigación
Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl- involves its interaction with specific molecular targets and pathways. The indole nucleus can interact with various receptors and enzymes in the body, leading to its biological effects. For example, it may act on G-protein-coupled receptors or inhibit specific enzymes involved in disease pathways .
Comparación Con Compuestos Similares
Melatonin (N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide): Known for its role in regulating sleep-wake cycles.
5-Methoxy-N,N-diisopropyltryptamine (5-MeO-DIPT): A psychedelic compound with a similar indole structure
Uniqueness: Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its propyl chain and pentanamide group differentiate it from other indole derivatives, potentially leading to unique interactions with biological targets .
Propiedades
Número CAS |
390381-12-1 |
|---|---|
Fórmula molecular |
C19H28N2O2 |
Peso molecular |
316.4 g/mol |
Nombre IUPAC |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propylpentanamide |
InChI |
InChI=1S/C19H28N2O2/c1-4-6-14(7-5-2)19(22)20-11-10-15-13-21-18-9-8-16(23-3)12-17(15)18/h8-9,12-14,21H,4-7,10-11H2,1-3H3,(H,20,22) |
Clave InChI |
ZWRMKOOXTYEJCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCC(CCC)C(=O)NCCC1=CNC2=C1C=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


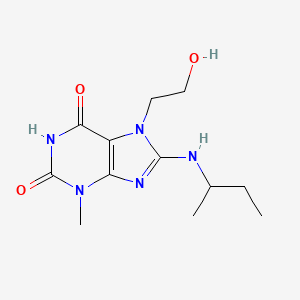
methanone](/img/structure/B14249344.png)

![(5S)-2-(2-Chloroethyl)-6-(5-chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl carbonate](/img/structure/B14249356.png)
![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
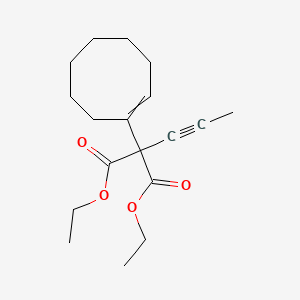
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
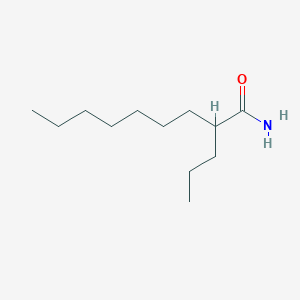
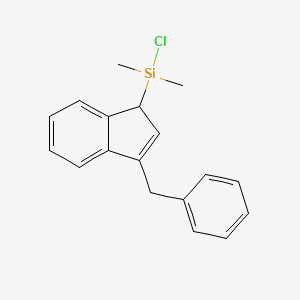
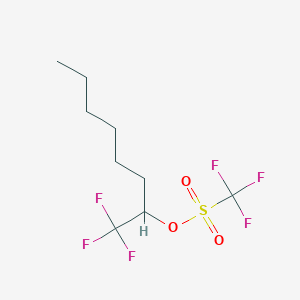
![3-{2-[(Prop-2-en-1-yl)oxy]ethoxy}propan-1-ol](/img/structure/B14249402.png)
![6-(4-Methylphenyl)-5-[(E)-phenyldiazenyl]pyridazine-3,4-dione](/img/structure/B14249406.png)
